molecular formula C22H22N6O7S2 B193861 Ceftazidime CAS No. 72558-82-8

Ceftazidime

Numéro de catalogue B193861
Numéro CAS: 72558-82-8
Poids moléculaire: 546.6 g/mol
Clé InChI: ORFOPKXBNMVMKC-DWVKKRMSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .


Synthesis Analysis

Ceftazidime has been used in the synthesis of ultrasmall chitosan nanoparticles for biofilm penetration and eradication of Pseudomonas aeruginosa . It has also been used in the synthesis of new metal (II) complexes with ceftazidime Schiff base . Another study reported the synthesis of ceftazidime complexes with transition metals . A stable isotope-labeled ceftazidime was developed for use as an internal standard in LC-MS/MS assays .


Molecular Structure Analysis

Ceftazidime is a third-generation cephalosporin with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . The molecular basis for the enhanced ceftazidime hydrolysis and impaired avibactam inhibition conferred by CMY-185 has been studied . Another study reported that ceftazidime inhibits SARS-CoV-2 infection in vitro by binding to S-RBD and consequently blocking S-RBD interaction with ACE2 .


Chemical Reactions Analysis

Ceftazidime has been observed to exhibit a broad inhibition to the infection of SARS-CoV-2 prototype and Omicron variant in vitro by blocking spike protein-ACE2 interaction . A study reported the determination of ceftazidime in plasma by RP‐HPLC and its stability in various conditions . Another study reported that ceftazidime was submitted to conditions of accelerated thermal degradation and photodegradation .

Applications De Recherche Scientifique

Antimicrobial Resistance and Efficacy Ceftazidime-avibactam is a notable development in addressing antimicrobial resistance, specifically targeting carbapenem-resistant Enterobacteriaceae. Its clinical efficacy against complicated urinary tract infections and intra-abdominal infections has been established, demonstrating its role as a vital alternative to carbapenems in certain infection settings (Humphries et al., 2015; Shirley, 2018; Wagenlehner et al., 2016).

Mechanisms of Resistance and Application in Tuberculosis Treatment Ceftazidime has been central in the treatment of melioidosis, with resistance mechanisms attributed to beta-lactamase production. Interestingly, ceftazidime-avibactam has shown potent sterilizing activity against highly drug-resistant tuberculosis, providing a promising avenue for addressing this global health challenge (Niumsup & Wuthiekanun, 2002; Deshpande et al., 2017).

Pharmacokinetics and Optimal Dosing The pharmacokinetics of ceftazidime and its combination with avibactam have been extensively studied to optimize dosing regimens, ensuring effective treatment across different patient subgroups, including those with varying levels of renal function. This precision in dosing is crucial for maximizing therapeutic outcomes while minimizing the risk of resistance (Li et al., 2018; Shi et al., 2018).

Safety And Hazards

Ceftazidime should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Ceftazidime is currently being studied for its potential use in treating carbapenem-resistant Enterobacterales infections . Animal studies and clinical trials are needed to determine in vivo efficacy of these combination treatments in true clinical infections .

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFOPKXBNMVMKC-DWVKKRMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022770
Record name Ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceftazidime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.73e-03 g/L
Record name Ceftazidime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations.
Record name Ceftazidime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceftazidime

CAS RN

72558-82-8, 78439-06-2
Record name Ceftazidime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72558-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftazidime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceftazidime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ceftazidime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

103-113
Record name Ceftazidime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftazidime
Reactant of Route 2
Reactant of Route 2
Ceftazidime
Reactant of Route 3
Reactant of Route 3
Ceftazidime
Reactant of Route 4
Ceftazidime
Reactant of Route 5
Reactant of Route 5
Ceftazidime
Reactant of Route 6
Ceftazidime

Citations

For This Compound
154,000
Citations
DM Richards, RN Brogden - Drugs, 1985 - Springer
… Importantly, in vitro ceftazidime is presently the most active … between ceftazidime and other antibiotics, but ceftazidime … the aminoglycosides is a concern, ceftazidime may be a valuable …
Number of citations: 169 link.springer.com
Y Wang, J Wang, R Wang, Y Cai - Journal of global antimicrobial resistance, 2020 - Elsevier
Objective Ceftazidime–avibactam (CAZ-AVI) is a novel synthetic β-lactamase inhibitor combination. Although the combination has been available clinically for only a few years, cases of …
Number of citations: 142 www.sciencedirect.com
GG Zhanel, CD Lawson, H Adam, F Schweizer… - Drugs, 2013 - Springer
… of ceftazidime versus ß-lactamase-producing Gram-negative bacilli. The exact roles for ceftazidime-… Potential future roles for ceftazidime-avibactam include the treatment of suspected or …
Number of citations: 470 link.springer.com
EJ Zasowski, JM Rybak… - … : The Journal of Human …, 2015 - Wiley Online Library
… -avibactam is a newly approved agent combining ceftazidime and … ceftazidime's spectrum of activity to include many ceftazidime… Early clinical data indicate that ceftazidime-avibactam is …
RL Yost, R Ramphal… - Drug intelligence & clinical …, 1985 - journals.sagepub.com
The chemistry, in vitro activity, adverse effects, and clinical indications for the new third-generation cephalosporin, ceftazidime, are reviewed. Ceftazidime appears to have a unique …
Number of citations: 21 journals.sagepub.com
M Shirley - Drugs, 2018 - Springer
… ceftazidime and the novel, non-β-lactam β-lactamase inhibitor avibactam. In the EU, ceftazidime-… This article discusses the in vitro activity and pharmacological properties of …
Number of citations: 261 link.springer.com
NJ White, W Chaowagul, V Wuthiekanun, DAB Dance… - The Lancet, 1989 - Elsevier
… We report here a prospective, open, paired comparison of ceftazidime and conventional … Ps pseudomallei to ceftazidime or two of the drugs in the "conventional" treatment regimen. 13 …
Number of citations: 465 www.sciencedirect.com
CP Rains, HM Bryson, DH Peters - Drugs, 1995 - Springer
… Of the Gram-positive bacteria, most streptococci remain susceptible to ceftazidime but there … ceftazidime. Methicillin-susceptible staphylococci are moderately susceptible to ceftazidime …
Number of citations: 109 link.springer.com
JL Crandon, VJ Schuck, MA Banevicius… - Antimicrobial agents …, 2012 - Am Soc Microbiol
The combination of ceftazidime and avibactam possesses potent activity against resistant Gram-negative pathogens, including Pseudomonas aeruginosa . We compared the efficacies …
Number of citations: 126 journals.asm.org
N Sternbach, Y Leibovici Weissman… - Journal of …, 2018 - academic.oup.com
… Ceftazidime/avibactam has in vitro activity against Ambler … Based on several randomized control trials (RCTs), ceftazidime… the existing evidence supports ceftazidime/avibactam as …
Number of citations: 72 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.